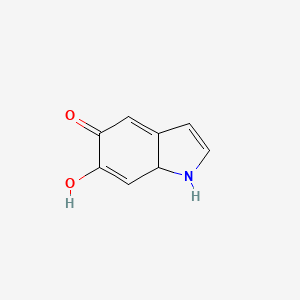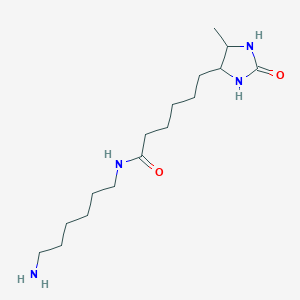
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic compound that belongs to the class of imidazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the amino group of the hexylamine reacts with a suitable electrophile.
Final Coupling: The final product is obtained by coupling the imidazolidinone ring with the hexanamide chain under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.
Uniqueness
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to its specific structural features, such as the presence of the methyl group on the imidazolidinone ring and the hexanamide chain. These structural elements may contribute to its distinct biological activities and chemical properties.
Properties
CAS No. |
656221-68-0 |
|---|---|
Molecular Formula |
C16H32N4O2 |
Molecular Weight |
312.45 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C16H32N4O2/c1-13-14(20-16(22)19-13)9-5-4-6-10-15(21)18-12-8-3-2-7-11-17/h13-14H,2-12,17H2,1H3,(H,18,21)(H2,19,20,22) |
InChI Key |
IJPHTXCUZSKLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


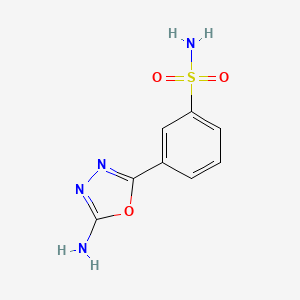
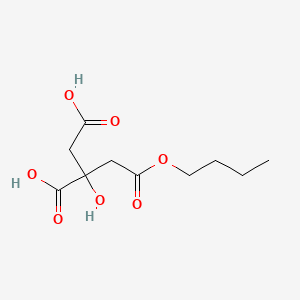
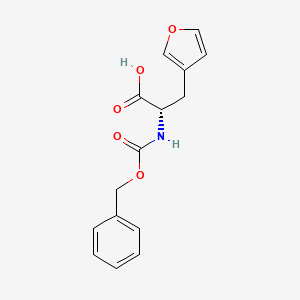
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
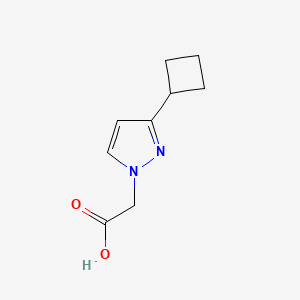
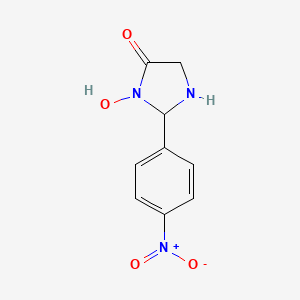
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

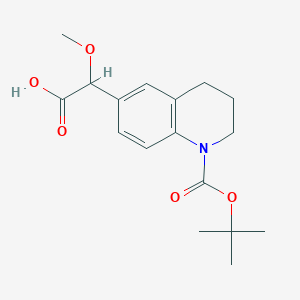
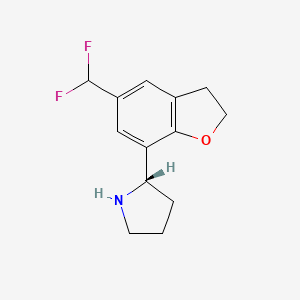

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
